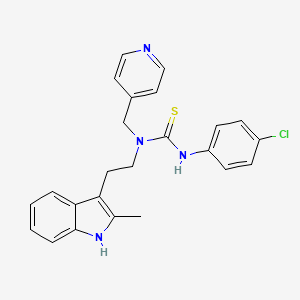![molecular formula C22H25N5O2 B2955971 3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea CAS No. 337920-15-7](/img/structure/B2955971.png)
3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea is a complex organic compound that features a piperazine ring substituted with methoxyphenyl and methylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.
Substitution Reaction: The piperazine intermediate is then reacted with 4-methylphenyl isocyanate to form the urea derivative.
Addition of the Cyano Group: The final step involves the addition of the cyano group to the ethylene bridge, which is achieved through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The cyano group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders due to its ability to interact with neurotransmitter receptors.
Pharmacology: It is used in research to understand its binding affinity and efficacy in modulating receptor activity.
Biochemistry: It serves as a tool to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and leading to changes in cellular signaling pathways. This interaction can result in therapeutic effects such as the alleviation of symptoms in neurological disorders.
類似化合物との比較
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol
- Cinepazide maleate
Uniqueness
3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Its ability to interact with multiple receptor types and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
特性
IUPAC Name |
1-[(E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethenyl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-17-3-5-18(6-4-17)24-22(28)25-21(11-12-23)27-15-13-26(14-16-27)19-7-9-20(29-2)10-8-19/h3-11H,13-16H2,1-2H3,(H2,24,25,28)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHQOTMWTLJUNG-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(=CC#N)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)N/C(=C\C#N)/N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
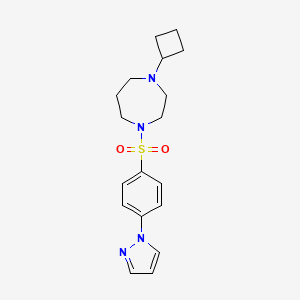
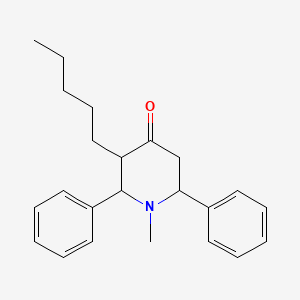
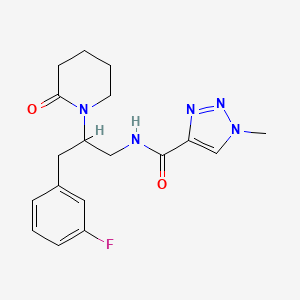
![(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2955893.png)
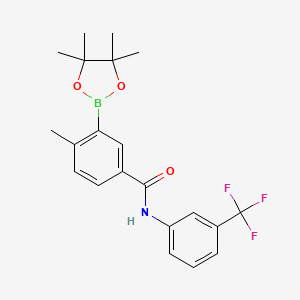
![N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2955895.png)
![N'-[(2-chlorophenyl)methyl]-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2955897.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2955898.png)
![Allyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2955901.png)
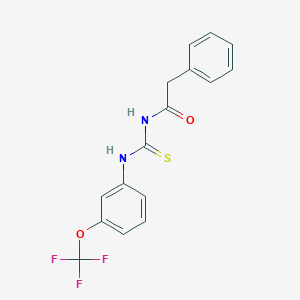
![2,6-dimethoxy-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2955905.png)
![5-chloro-2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2955906.png)
![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955908.png)
